Tris(acetonitrile) cyclopenta-1,3-dien-1-ylrutheniumylium hexafluorophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

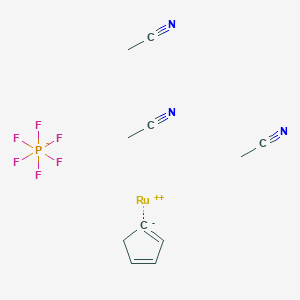

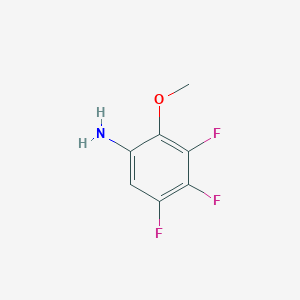

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is an organoruthenium compound with the chemical formula [(C₅H₅)Ru(CH₃CN)₃]PF₆. It is a yellow-brown solid that is soluble in polar organic solvents . This compound is widely used in coordination chemistry as a source of RuCp⁺ for further derivatization and in organic synthesis as a homogeneous catalyst .

Preparation Methods

The synthesis of Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate involves a two-step process starting from (benzene)ruthenium dichloride dimer .

-

First Step: : The cyclopentadienyl (Cp) group is installed using cyclopentadienylthallium: [ \text{[(C₆H₆)RuCl₂]₂ + 2 TlCp + 2 NH₄PF₆ → 2 [Cp(C₆H₆)Ru]PF₆ + 2 TlCl + 2 NH₄Cl} ]

-

Second Step: : Photochemical displacement of the benzene ligand is carried out, which is replaced by three equivalents of acetonitrile (MeCN): [ \text{[Cp(C₆H₆)Ru]PF₆ + 3 MeCN → [CpRu(NCMe)₃]PF₆ + C₆H₆} ]

Chemical Reactions Analysis

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate undergoes various types of reactions, including:

Regioselective and Stereoselective Dehydrative Allylation: This reaction involves the allylation of nucleophiles under dehydrative conditions.

O-H Insertion and Condensation Reactions: These reactions involve the insertion of the compound into O-H bonds and subsequent condensation.

Hydrosilylation: This reaction involves the addition of hydrosilanes to unsaturated organic compounds.

Decarboxylative Allylic Etherification: This reaction involves the formation of allylic ethers through decarboxylation.

Claisen Rearrangement: This reaction involves the rearrangement of unactivated allyl vinyl ethers.

Scientific Research Applications

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate involves its role as a catalyst. The cyclopentadienyl ligand (Cp) is bonded in an η⁵ manner to the Ru(II) center, which facilitates various catalytic processes . The compound enables C-C bond formation and promotes cycloadditions by acting as a source of RuCp⁺ .

Comparison with Similar Compounds

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate can be compared with other similar compounds such as:

- Pentamethylcyclopentadienyltris(acetonitrile)ruthenium(II) hexafluorophosphate

- Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)

- Dichloro(p-cymene)ruthenium(II) dimer

- Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride

- Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer

These compounds share similar catalytic properties but differ in their specific ligands and reaction conditions. Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is unique due to its specific combination of acetonitrile and cyclopentadienyl ligands, which provide distinct reactivity and selectivity in catalytic processes.

Properties

Molecular Formula |

C11H14F6N3PRu |

|---|---|

Molecular Weight |

434.3 g/mol |

IUPAC Name |

acetonitrile;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |

InChI |

InChI=1S/C5H5.3C2H3N.F6P.Ru/c1-2-4-5-3-1;3*1-2-3;1-7(2,3,4,5)6;/h1-3H,4H2;3*1H3;;/q-1;;;;-1;+2 |

InChI Key |

YZNUXQUPLOQQCO-UHFFFAOYSA-N |

Canonical SMILES |

CC#N.CC#N.CC#N.C1C=CC=[C-]1.F[P-](F)(F)(F)(F)F.[Ru+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15148228.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-iodobenzamide](/img/structure/B15148248.png)

![benzyl N-[(3-hydroxycyclopentyl)methyl]carbamate](/img/structure/B15148256.png)

![N-[(6-chloro-2-methanesulfonylpyrimidin-4-yl)methyl]aniline](/img/structure/B15148261.png)

![N-{[2-(butan-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B15148282.png)

![2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B15148284.png)

![(R)-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B15148292.png)

![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B15148297.png)

![(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15148305.png)

![3-chloro-N-(3-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15148330.png)